(2-methylquinolin-8-yl) 4-butoxybenzenesulfonate

Lipophilicity ADME Physicochemical Properties

Select (2-methylquinolin-8-yl) 4-butoxybenzenesulfonate to ensure experimental reproducibility. Its unique 4-butoxy substitution delivers quantifiable lipophilicity (XLogP3 ~4.2), directly enhancing membrane permeability for intracellular target or CNS research. Do not substitute with generic quinoline sulfonates—analogs lacking this precise alkoxy chain exhibit different reactivity and often total loss of desired biological activity, as demonstrated in structure-activity studies on related antifungal series.

Molecular Formula C20H21NO4S
Molecular Weight 371.5 g/mol
Cat. No. B11694928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-methylquinolin-8-yl) 4-butoxybenzenesulfonate
Molecular FormulaC20H21NO4S
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=C(C=C3)C
InChIInChI=1S/C20H21NO4S/c1-3-4-14-24-17-10-12-18(13-11-17)26(22,23)25-19-7-5-6-16-9-8-15(2)21-20(16)19/h5-13H,3-4,14H2,1-2H3
InChIKeyDOSPABKRWVSRJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-methylquinolin-8-yl) 4-butoxybenzenesulfonate: Chemical Profile and Core Characteristics for Research Procurement


(2-methylquinolin-8-yl) 4-butoxybenzenesulfonate is a synthetic sulfonate ester belonging to the quinoline-based sulfonate class . It is characterized by a 2-methylquinoline core linked via the 8-position to a 4-butoxybenzenesulfonate moiety, yielding a molecular formula of C20H21NO4S and a molecular weight of 371.5 g/mol . The compound is structurally defined by its π-conjugated quinoline framework and the polar, sterically influential sulfonate group, which is further functionalized with a butoxy chain at the para-position to enhance lipophilicity (estimated XLogP3 ~4.2) . This unique combination of functional groups positions it as a versatile intermediate in organic synthesis and a candidate for medicinal chemistry applications, particularly as a lead compound in antimicrobial and anticancer research .

Procurement Risk Alert: Why (2-methylquinolin-8-yl) 4-butoxybenzenesulfonate Cannot Be Simply Substituted with Generic Quinoline Sulfonates


Substituting (2-methylquinolin-8-yl) 4-butoxybenzenesulfonate with generic or closely related quinoline sulfonates introduces significant and quantifiable risk to experimental outcomes. The presence and length of the alkoxy chain on the benzenesulfonate ring is a critical determinant of both physicochemical properties and biological activity, which cannot be assumed to be conserved across analogs. For example, the 4-butoxy group confers a higher calculated lipophilicity (XLogP3 ~4.2) compared to the unsubstituted (2-methylquinolin-8-yl) benzenesulfonate (MW 299.3 g/mol), directly impacting membrane permeability and distribution in biological assays . Furthermore, studies on quinoline-arylsulfonate derivatives demonstrate that even subtle changes to the sulfonate moiety can shift activity profiles; a series of 4-((7-chloroquinolin-4-yl)amino)phenyl arenesulfonates showed potent antifungal activity (MIC 125–250 μg/mL) against *Candida albicans* but were inactive against a panel of bacteria, highlighting the narrow and specific structure-activity relationships within this class . Therefore, procuring a cheaper or more readily available analog without the precise 4-butoxy substitution pattern can lead to a complete loss of desired biological activity or altered reactivity in synthetic applications, making the specified compound essential for reproducible research [1].

(2-methylquinolin-8-yl) 4-butoxybenzenesulfonate: Quantifiable Differentiation Against Comparators for Evidence-Based Selection


Lipophilicity Advantage: Enhanced Calculated logP Over Unsubstituted Analog Drives Differential Pharmacokinetics

(2-methylquinolin-8-yl) 4-butoxybenzenesulfonate exhibits a significantly higher calculated lipophilicity (XLogP3 ~4.2) compared to its non-butoxylated analog, (2-methylquinolin-8-yl) benzenesulfonate. This difference is due to the addition of the 4-butoxy chain (C₄H₉O) to the benzenesulfonate ring, which increases the molecular weight from 299.3 g/mol to 371.5 g/mol and enhances the compound's partition into lipid environments .

Lipophilicity ADME Physicochemical Properties Drug Design

Molecular Weight Distinction: A 72.2 g/mol Increase Enables Differential Physical Separation and Analytical Detection

The molecular weight of (2-methylquinolin-8-yl) 4-butoxybenzenesulfonate is 371.5 g/mol, which is precisely 72.2 g/mol higher than the base comparator, (2-methylquinolin-8-yl) benzenesulfonate (299.3 g/mol). This difference corresponds exactly to the mass of a butoxy group (C₄H₈O) .

Analytical Chemistry Mass Spectrometry Purification Chromatography

Structural and Functional Divergence from Dichloro-Analog: Altered Reactivity and Biological Profile

The compound differs significantly from 5,7-dichloro-8-quinolinyl 4-butoxybenzenesulfonate, which contains two chlorine atoms on the quinoline core. This halogenation on the comparator increases its molecular weight to 426.3 g/mol and alters its electronic properties and potential for halogen bonding interactions . While direct biological data for the target compound is limited, class-level evidence indicates that even minor structural changes in quinoline sulfonates can dramatically shift activity profiles. A series of 4-((7-chloroquinolin-4-yl)amino)phenyl arenesulfonates demonstrated potent antifungal activity (MIC 125–250 μg/mL) against *Candida albicans* but were completely inactive against a panel of bacteria, underscoring the narrow structure-activity relationships (SAR) within this chemical class .

Structure-Activity Relationship Medicinal Chemistry Halogenation Reactivity

Optimal Scientific and Industrial Use Cases for (2-methylquinolin-8-yl) 4-butoxybenzenesulfonate Based on Verified Differentiation


Medicinal Chemistry: Lead Compound Development for Indications Requiring Enhanced Lipophilicity

The compound's defining feature, its elevated lipophilicity (XLogP3 ~4.2) conferred by the 4-butoxy group, makes it a superior candidate for developing lead compounds intended for intracellular targets or those requiring passage across lipid-rich biological barriers . This property is a direct and quantifiable advantage over the less lipophilic (2-methylquinolin-8-yl) benzenesulfonate analog. Research programs focused on CNS therapeutics, or on antimicrobial agents targeting intracellular pathogens, can leverage this increased lipophilicity to potentially improve cellular uptake and bioavailability.

Organic Synthesis: A Differentiated Intermediate for Late-Stage Functionalization and Material Science

The distinct molecular weight (371.5 g/mol) and the presence of the reactive sulfonate ester group make (2-methylquinolin-8-yl) 4-butoxybenzenesulfonate a uniquely traceable and versatile intermediate . Its higher mass compared to the base analog (299.3 g/mol) simplifies purification and analytical monitoring in multi-step synthetic sequences . Furthermore, the combination of the π-conjugated quinoline system with a modifiable butoxy chain suggests potential applications in materials science, such as the development of organic light-emitting diodes (OLEDs) or dye-sensitized solar cells (DSSCs), where fine-tuning of electronic and solubility properties is crucial .

Antifungal Drug Discovery: A Distinct Scaffold for Targeting Fungal Pathogens

Given the potent antifungal activity (MIC 125–250 μg/mL against *Candida albicans*) observed in structurally related quinoline-arylsulfonate derivatives, (2-methylquinolin-8-yl) 4-butoxybenzenesulfonate represents a distinct scaffold for antifungal drug discovery . The absence of antibacterial activity in this related series highlights the potential for developing narrow-spectrum antifungal agents with reduced off-target effects on the host microbiome. This compound offers a starting point for exploring structure-activity relationships to optimize potency and selectivity against pathogenic fungi.

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